N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a phenylsulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the benzamide group and the phenylsulfamoyl moiety. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The benzamide and phenylsulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the nitro group can produce the corresponding amine derivative.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The benzamide and phenylsulfamoyl groups can interact with proteins and other biomolecules, modulating their functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]benzamide: A simpler analog without the phenylsulfamoyl group.
N-(3-imidazolylpropyl)benzamide: Another analog with slight structural variations.
1-(3-Aminopropyl)imidazole: A related compound with an amine group instead of the benzamide moiety.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-(phenylsulfamoyl)benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific targets and improve its stability and solubility.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-3-(phenylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-16-8-9-17(20(25)22-10-5-12-24-13-11-21-15-24)14-19(16)28(26,27)23-18-6-3-2-4-7-18/h2-4,6-9,11,13-15,23H,5,10,12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOGFQEWCVVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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